molecular formula C9H7BrO3 B14905365 3-(4-Bromophenyl)-3-oxopropanoic acid

3-(4-Bromophenyl)-3-oxopropanoic acid

Cat. No.: B14905365
M. Wt: 243.05 g/mol
InChI Key: XMWZFYHYFVNEGT-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-3-oxopropanoic acid is an organic compound with the molecular formula C9H7BrO3. It is a derivative of propanoic acid, where a bromophenyl group is attached to the third carbon atom. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(4-Bromophenyl)-3-oxopropanoic acid can be synthesized through several methods. One common route involves the reaction of 4-bromobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include:

    Reagents: 4-bromobenzaldehyde, malonic acid, base (e.g., sodium ethoxide)

    Solvent: Ethanol

    Temperature: Reflux conditions

    Reaction Time: Several hours

Another method involves the bromination of phenylacetic acid using bromine and mercuric oxide, followed by fractional crystallization to isolate the desired isomer .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Continuous flow reactors: To maintain consistent reaction conditions

    Automated purification systems: For efficient isolation of the product

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-3-oxopropanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted phenylpropanoic acids.

    Oxidation: Formation of 4-bromobenzoic acid or 4-bromobenzaldehyde.

    Reduction: Formation of 3-(4-bromophenyl)-3-hydroxypropanoic acid.

Scientific Research Applications

3-(4-Bromophenyl)-3-oxopropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-3-oxopropanoic acid involves its interaction with various molecular targets. The bromophenyl group can participate in electrophilic aromatic substitution reactions, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylacetic acid: Similar structure but with an acetic acid moiety instead of a propanoic acid moiety.

    3-(3-Bromophenyl)-3-oxopropanoic acid: Similar structure but with the bromine atom in a different position on the phenyl ring.

Uniqueness

3-(4-Bromophenyl)-3-oxopropanoic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the bromine atom and the presence of the carbonyl group make it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

3-(4-bromophenyl)-3-oxopropanoic acid

InChI

InChI=1S/C9H7BrO3/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4H,5H2,(H,12,13)

InChI Key

XMWZFYHYFVNEGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)CC(=O)O)Br

Origin of Product

United States

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